molecular formula C17H11ClN4O4 B6025984 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]

Cat. No. B6025984
M. Wt: 370.7 g/mol
InChI Key: SXTYPYALPKUMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone], also known as BCPH, is a synthetic compound that has been extensively studied in scientific research. BCPH is a hydrazone derivative of 2,4,5,6(1H,3H)-pyrimidinetetrone, which is a heterocyclic compound with a pyrimidine ring structure. BCPH has been shown to have potential applications in various fields of research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] is not fully understood, but studies have shown that it can interact with various cellular targets, including DNA, proteins, and enzymes. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been shown to induce cell death in cancer cells by activating the caspase pathway. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been shown to induce apoptosis and inhibit cell proliferation. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] in lab experiments is its unique chemical properties, which make it a versatile compound for various applications. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer agent and therapeutic agent for other diseases. In materials science, further studies are needed to investigate its potential as a dye for organic solar cells and fluorescent probe for detecting metal ions in water. Additionally, further studies are needed to investigate the mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] and its potential toxicity in vivo.

Synthesis Methods

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] can be synthesized using several methods, including the reaction of 2,4,5,6(1H,3H)-pyrimidinetetrone with 2-benzoyl-4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques, such as recrystallization or column chromatography.

Scientific Research Applications

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been investigated for its potential as an anticancer agent. Studies have shown that 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] can induce apoptosis in cancer cells by activating the caspase pathway. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has also been shown to have potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In addition to medicinal chemistry, 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has also been studied in the field of materials science. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has been investigated for its potential as a dye for organic solar cells due to its unique optical properties. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone] has also been studied for its potential as a fluorescent probe for detecting metal ions in water.

properties

IUPAC Name

5-[(2-benzoyl-4-chlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O4/c18-10-6-7-12(11(8-10)14(23)9-4-2-1-3-5-9)21-22-13-15(24)19-17(26)20-16(13)25/h1-8H,(H3,19,20,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTYPYALPKUMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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